molecular formula C54H82N4O9S2 B10859770 Fenoctimine sulfate CAS No. 69365-66-8

Fenoctimine sulfate

Cat. No.: B10859770
CAS No.: 69365-66-8
M. Wt: 995.4 g/mol
InChI Key: DZLXKTCZFYOEES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of fenoctimine sulfate involves several steps:

Chemical Reactions Analysis

Fenoctimine sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for the oxidation process and various bases for substitution reactions. The major products formed from these reactions include oxidized derivatives and substituted piperidine compounds .

Comparison with Similar Compounds

Fenoctimine sulfate can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the presence of the diphenylmethyl and octylimino groups, which contribute to its distinct mechanism of action and potency .

Biological Activity

Fenoctimine sulfate is a compound that has garnered interest due to its potential biological activities, particularly in the context of gastric acid secretion and anticholinergic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.

Chemical Structure and Properties

This compound, with the molecular formula C27H38N2C_{27}H_{38}N_2 and a molecular weight of 390.61 g/mol, is classified as a non-anticholinergic inhibitor of gastric acid secretion. Its structure includes a sulfonamide group, which is significant for its biological activity .

Fenoctimine acts primarily as an antisecretory agent by inhibiting gastric acid secretion. The proposed mechanisms include:

  • Inhibition of Gastric Acid Secretion : Fenoctimine has been shown to reduce gastric acid output in animal models, particularly in dogs and rats, where it exhibited stronger effects compared to humans .
  • Anticholinergic Effects : In humans, fenoctimine demonstrated weak antisecretory activity but was associated with anticholinergic side effects such as dry mouth and nasal passages. This suggests that while it may inhibit gastric acid secretion, its efficacy is diminished by metabolic differences across species .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
Gastric Antisecretory Activity Exhibits weak antisecretory effects in humans; more potent in animal models.
Anticholinergic Activity Causes side effects similar to anticholinergic drugs (e.g., dry mouth).
Metabolism Metabolized differently in humans compared to dogs and rats, affecting efficacy.

Case Studies and Research Findings

  • Antisecretory Activity in Animals : A study reported that fenoctimine effectively inhibited gastric acid secretion in dogs and rats, suggesting its potential use as a treatment for conditions like peptic ulcers . However, the same study highlighted that metabolites formed during human metabolism were less active than the parent compound.
  • Human Trials : Clinical evaluations indicated that while fenoctimine could reduce gastric acid secretion, its overall effectiveness was limited due to significant metabolic alterations in humans compared to other species. This discrepancy raises questions about the translatability of animal model results to human applications .
  • Safety Profile : The side effects associated with fenoctimine include anticholinergic symptoms, which necessitate careful consideration when prescribing this compound for therapeutic use. Monitoring for these effects is essential to ensure patient safety .

Properties

CAS No.

69365-66-8

Molecular Formula

C54H82N4O9S2

Molecular Weight

995.4 g/mol

IUPAC Name

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine;sulfuric acid;hydrate

InChI

InChI=1S/2C27H38N2.2H2O4S.H2O/c2*1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;2*1-5(2,3)4;/h2*7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;2*(H2,1,2,3,4);1H2

InChI Key

DZLXKTCZFYOEES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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